molecular formula C23H20F3NO4 B2406572 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 914082-67-0

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B2406572
CAS No.: 914082-67-0
M. Wt: 431.411
InChI Key: SGSMDMJQEGMXNE-OSFYOIPJSA-N
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Description

The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a fluorinated bicyclic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its structure features:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • Bicyclo[1.1.1]pentane core: A highly strained, three-dimensional scaffold that serves as a bioisostere for tert-butyl or aromatic groups, offering rigidity and improved pharmacokinetic properties .
  • Trifluoromethyl (-CF₃) substituent: Enhances metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications .
  • Acetic acid moiety: Facilitates conjugation to peptides or other biomolecules.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)/t18-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSMDMJQEGMXNE-OSFYOIPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914082-67-0
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorene moiety and a trifluoromethyl-substituted bicyclic framework, suggests interesting biological activities, particularly in relation to peptide synthesis and receptor interactions.

  • Molecular Formula : C21H21F3N2O4
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 288617-71-0

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in biochemical pathways, particularly in the synthesis of peptides and proteins. The Fmoc (fluorenylmethoxycarbonyl) protecting group is known to facilitate selective deprotection during peptide synthesis, which is crucial for generating bioactive peptides.

The compound's mechanism of action can be summarized as follows:

  • Peptide Bond Formation : The Fmoc group protects the amino group, allowing for selective reactions that lead to peptide bond formation.
  • Enzyme Interactions : It interacts with enzymes involved in peptide synthesis, potentially acting as an inhibitor or activator depending on the context.
  • Cellular Effects : The compound influences cellular processes by modulating peptide production, which can affect cell signaling pathways and gene expression .

Study 1: Peptide Synthesis

A study demonstrated that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid significantly enhanced the efficiency of peptide synthesis through improved coupling reactions. The presence of the Fmoc group allowed for higher yields of desired peptides in various experimental setups, showcasing its utility in synthetic chemistry .

Study 2: Receptor Interaction

Research indicated that derivatives of bicyclo[1.1.1]pentane exhibit selective binding to metabotropic glutamate receptors (mGluRs). Compounds structurally related to our target compound were evaluated for their antagonistic properties against group I mGluR, suggesting potential therapeutic applications in neurological disorders .

Data Tables

PropertyValue
Molecular Weight396.4 g/mol
CAS Number288617-71-0
Fmoc GroupPresent
Trifluoromethyl GroupPresent
Biological ActivityDescription
Peptide SynthesisEnhances coupling reactions
Enzyme InteractionPotential inhibitor/activator
Receptor BindingSelective mGluR antagonist

Scientific Research Applications

The compound exhibits significant potential in several biological applications:

Anticancer Properties

Research indicates that this compound may induce apoptosis in various cancer cell lines. For instance, studies have shown that it can effectively inhibit tumor growth by targeting specific metabolic pathways involved in cancer proliferation. The National Cancer Institute has conducted assays demonstrating its efficacy against multiple cancer types, with notable mean growth inhibition rates observed .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing a reduction in cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases or conditions where cytokine modulation is beneficial .

Enzyme Inhibition

The unique structural features of this compound allow it to interact with specific enzymes, leading to inhibition of metabolic pathways that are crucial for cellular function. This property can be exploited for developing enzyme inhibitors that have therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound and their evaluation against human cancer cell lines such as HCT-116 and MCF-7. The derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity with low toxicity profiles .

Case Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory capabilities of the compound, revealing that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This study provided insights into the molecular mechanisms through which the compound exerts its effects, suggesting pathways that could be targeted for therapeutic intervention .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine levels
Enzyme inhibitionInhibition of metabolic enzymes

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Removal typically occurs under mild basic conditions:

  • Reagents : 20–30% piperidine in DMF or DBU in dichloromethane .

  • Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl anion, regenerating the free amine.

Example Reaction :

Fmoc protected compoundpiperidine DMFFree amine+Fluorenyl byproducts[1][6]\text{Fmoc protected compound}\xrightarrow{\text{piperidine DMF}}\text{Free amine}+\text{Fluorenyl byproducts}\quad[1][6]

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in standard activation and coupling reactions:

Reaction Type Reagents/Conditions Product Yield Source
Amide Bond Formation HATU, DIPEA, DMFPeptide-linked derivatives70–85%
Esterification DCC/DMAP, methanol or ethanolMethyl/ethyl esters60–75%
Activation EDCl/HOBtActivated intermediate for SPPSN/A

Key Considerations :

  • Steric hindrance from the bicyclo[1.1.1]pentane core may reduce reaction rates compared to linear analogs .

  • The trifluoromethyl group enhances stability against metabolic degradation but does not directly participate in reactions .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

Condition Observation Implication
Acidic (pH < 3) Partial decomposition of bicyclo[1.1.1]pentaneAvoid prolonged exposure to strong acids
Basic (pH > 10) Rapid Fmoc cleavage (as intended)Controlled deprotection feasible
Aqueous Solutions Hydrolysis of ester derivatives over 24 hoursRequires anhydrous storage

Data derived from stability studies on analogous bicyclo[1.1.1]pentane derivatives .

Photochemical and Thermal Behavior

  • Thermal Stability : Decomposes above 200°C, with the bicyclo core remaining intact up to 150°C .

  • UV Sensitivity : The Fmoc group absorbs at 290–310 nm, necessitating light-protected handling .

Reactivity of the Bicyclo[1.1.1]pentane Core

The bridgehead positions exhibit limited reactivity due to geometric constraints:

  • Electrophilic Substitution : Unfavorable due to high ring strain and lack of accessible π-electrons.

  • Radical Reactions : Limited data, though halogenation at bridgehead carbons is theoretically feasible .

Comparative Reactivity Table

Functional Group Reaction Conditions Outcome
Fmoc-protected amineDeprotectionPiperidine/DMFFree amine
Carboxylic acidAmide couplingHATU, DIPEAPeptide bond formation
Carboxylic acidEsterificationDCC, DMAP, ROHEster derivatives
Bicyclo coreHalogenationNot observedNo reaction under standard conditions

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related Fmoc-protected amino acids:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
(2S)-2-{[(Fmoc)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (Target) Bicyclo[1.1.1]pentane -CF₃, Fmoc, acetic acid ~453.3 (estimated) Drug development, enzyme inhibitors -
(S)-2-((Fmoc)amino)-3-(4-bromodifluoromethoxyphenyl)propanoic acid Phenylpropanoic acid -BrF₂CO-, Fmoc ~500 (approximate) Peptide synthesis with halogens
2-({[(Fmoc)methoxy]carbonyl}(pentyl)amino)acetic acid Linear alkyl chain -Pentyl, Fmoc 367.44 Organic synthesis intermediates
2-(3-((Fmoc)amino)-2-oxopiperidin-1-yl)acetic acid Piperidine -2-oxopiperidin, Fmoc 374.40 Pharmaceutical intermediates
2-[({Fmoc}aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid Bicyclo[2.2.2]octane Fmoc, acetic acid 405.49 Peptide backbone modification
Key Observations:

Core Structure Influence: The bicyclo[1.1.1]pentane core in the target compound provides greater steric hindrance and three-dimensionality compared to bicyclo[2.2.2]octane () or linear chains (). This may enhance target selectivity in drug design . The phenylpropanoic acid derivatives () exhibit planar aromatic systems, contrasting with the non-aromatic, strained bicyclic system of the target compound.

Halogenated derivatives (e.g., -BrF₂CO- in ) may offer distinct electronic properties but pose higher environmental persistence risks .

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